molecular formula C23H16ClFO4 B5278670 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate

Cat. No.: B5278670
M. Wt: 410.8 g/mol
InChI Key: YWQZBTSXCZKYPE-XYOKQWHBSA-N
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Description

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-(4-chlorophenyl)prop-2-enoyl chloride: This can be achieved by reacting 4-chlorobenzaldehyde with acetyl chloride in the presence of a base such as pyridine.

    Formation of the intermediate: The 3-(4-chlorophenyl)prop-2-enoyl chloride is then reacted with 4-fluorophenol to form the intermediate 4-fluorophenyl 3-(4-chlorophenyl)prop-2-enoyl ether.

    Final coupling reaction: The intermediate is then coupled with 2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its fluorine and methoxy substituents can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFO4/c1-28-21-5-3-2-4-18(21)23(27)29-22-13-11-17(25)14-19(22)20(26)12-8-15-6-9-16(24)10-7-15/h2-14H,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQZBTSXCZKYPE-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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